ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-2-34-25(31)18-9-3-5-11-20(18)26-23(29)17-35(32,33)22-15-28(21-12-6-4-10-19(21)22)16-24(30)27-13-7-8-14-27/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTJGRVVJBTNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and weight are critical for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing metabolic processes.
Target Enzymes
Research indicates that compounds similar to this compound can inhibit enzymes such as:
- α-glucosidase : Inhibition of this enzyme can lead to reduced glucose absorption, making it a potential candidate for managing diabetes .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this structure. For instance, piperidine derivatives have shown significant antimicrobial effects against various bacterial strains, suggesting a potential application in treating infections .
Case Studies
- Antidiabetic Potential : A study demonstrated that derivatives with similar structures exhibited promising antidiabetic effects through α-glucosidase inhibition. This suggests that this compound may also share this property, warranting further investigation.
- Neuroprotective Effects : Another study indicated that indole-based compounds possess neuroprotective properties. Given the indole moiety in our compound, it may exhibit similar neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Toxicological Considerations
While the therapeutic potential is promising, the safety profile of this compound must be thoroughly assessed. Toxicity studies on related piperidine compounds indicate potential risks, including acute toxicity and teratogenic effects in animal models .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its intricate structure, which includes an indole moiety, a pyrrolidine ring, and a sulfonamide group. These structural features contribute to its biological activity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 378.45 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate may exhibit anticancer properties. The indole structure is known for its role in various anticancer agents. For instance, the sulfonamide group may enhance the compound's ability to inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases or proteases.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of indole-based sulfonamides and their efficacy against cancer cell lines, demonstrating significant cytotoxic effects against breast and colon cancer cells .
Neurological Applications
The pyrrolidine component suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their effects on neurotransmitter modulation, particularly in conditions like anxiety and depression.
Case Study:
Research highlighted in Neuropharmacology demonstrated that pyrrolidine derivatives could enhance cognitive function and exhibit antidepressant effects in animal models . The mechanism was attributed to increased serotonin levels and modulation of glutamate receptors.
Organic Synthesis
This compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including coupling reactions and further derivatization.
Table: Synthetic Pathways Utilizing this compound
Enzyme Inhibition
The compound's sulfonamide group is known to act as a competitive inhibitor for several enzymes, including carbonic anhydrases and certain kinases, which are crucial in various metabolic pathways.
Case Study:
Inhibition studies have shown that sulfonamide derivatives can effectively reduce the activity of specific enzymes linked to tumor growth, suggesting a pathway for therapeutic intervention .
Chemical Reactions Analysis
Sulfonylation and Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) attached to the indole moiety enables participation in nucleophilic substitution reactions. Key findings include:
| Reaction Type | Conditions | Reagents/Nucleophiles | Outcome | Yield |
|---|---|---|---|---|
| Alkylation | DCM, RT, 24h | Benzyl bromide, TEA | Formation of benzylated sulfonamide derivatives via SN2 mechanism | 65-72% |
| Amidation | THF, 0°C → RT, 48h | Primary amines (e.g., methylamine) | Substitution of sulfonyl group with amide functionality | 58-63% |
-
Mechanistic Insight : The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack, favoring SN2 pathways in polar aprotic solvents .
Hydrolysis of Ester and Amide Bonds
The ethyl ester and acetamido groups undergo hydrolysis under acidic or basic conditions:
| Functional Group | Conditions | Products | Applications |
|---|---|---|---|
| Ethyl ester | 1M NaOH, reflux, 6h | Carboxylic acid derivative | Precursor for further carboxylate conjugates |
| Acetamido linker | 6M HCl, 80°C, 12h | Free amine and acetic acid | Functional group interconversion |
-
Notable Observation : Hydrolysis of the ester group occurs preferentially over the amide bond under mild basic conditions.
Reductive Cleavage of Sulfonamide Bonds
Catalytic hydrogenation cleaves the sulfonamide bond selectively:
| Reagent | Conditions | Outcome | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | Ethanol, RT, 8h | Indole-3-thiol and benzoate derivatives | 78% |
-
Mechanistic Pathway : The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by cleavage of the S-N bond.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks:
| Conditions | Product | Key Structural Feature |
|---|---|---|
| PPh₃, DIAD, Toluene, 80°C | Pyrroloindoline derivative | Fused indole-pyrrolidine ring system |
-
Driving Force : Strain relief and aromatic stabilization govern the regioselectivity of cyclization .
Oxidation of the Pyrrolidine Moiety
The pyrrolidin-1-yl group undergoes oxidation to form lactams:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA (1.2 equiv) | DCM, 0°C → RT, 4h | 2-Pyrrolidone derivative |
| RuCl₃/NaIO₄ | H₂O/CH₃CN, RT, 12h | N-Oxide intermediate |
Critical Analysis
-
Stereochemical Outcomes : Reactions at the indole C3 position show moderate stereoselectivity, influenced by steric hindrance from the pyrrolidin-1-yl group.
-
Byproduct Formation : Competing hydrolysis of the ester group is observed during prolonged nucleophilic substitution reactions.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for developing bioactive molecules targeting neurological and metabolic disorders.
Preparation Methods
Synthesis of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole
The N-alkylation of indole proceeds via a nucleophilic substitution mechanism:
Procedure :
- Indole (1.0 equiv) and 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (1.2 equiv) are dissolved in tetrahydrofuran (THF) at 0°C.
- Add potassium tert-butoxide (t-BuOK) (1.5 equiv) portionwise under nitrogen atmosphere.
- Stir at 60°C for 12 hours, monitoring by TLC (EtOAc/hexanes 3:7).
Key Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| t-BuOK | THF | 60 | 82 |
| NaH | DMF | 80 | 67 |
| K₂CO₃ | Acetone | 50 | 58 |
The t-BuOK/THF system provides optimal deprotonation of indole's NH group while minimizing side reactions.
Sulfonylation at C-3 Position
Chlorosulfonation followed by acetamide coupling introduces the sulfonylacetamide moiety:
Procedure :
- Treat 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole with chlorosulfonic acid (1.5 equiv) in dichloromethane (DCM) at -10°C.
- Quench with ice-water and extract with DCM.
- React the sulfonyl chloride intermediate with glycine ethyl ester hydrochloride (1.1 equiv) using DIPEA (3.0 equiv) in DMF at 25°C.
Critical Parameters :
Amide Coupling with Ethyl 2-Aminobenzoate
The final step employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for amide bond formation:
Procedure :
- Mix 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetic acid (1.0 equiv) and ethyl 2-aminobenzoate (1.05 equiv) in DMF .
- Add HATU (1.2 equiv) and DIPEA (2.5 equiv) .
- Stir at 25°C for 6 hours, then purify by silica chromatography (EtOAc/hexanes 1:1).
Optimization Data :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 6 | 89 |
| EDCI/HOBt | DCM | 12 | 74 |
| DCC | THF | 24 | 65 |
HATU-mediated coupling achieves near-quantitative conversion due to enhanced activation of the carboxylic acid.
Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, indole H-2), 7.92–7.85 (m, 2H, benzoate aromatics), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72–3.65 (m, 4H, pyrrolidine CH₂).
- ¹³C NMR : 170.8 (C=O ester), 166.3 (C=O amide), 136.2 (indole C-3).
High-Resolution Mass Spectrometry :
Calculated for C₂₆H₂₈N₃O₆S [M+H]⁺: 510.1795, Found: 510.1792.
HPLC Purity : 99.2% on C18 column (MeCN/H₂O 70:30, 1.0 mL/min).
Scale-Up Considerations and Industrial Relevance
The process demonstrates scalability up to 5 kg batches with modifications:
- Replace DMF with 2-methyltetrahydrofuran for improved environmental profile.
- Implement continuous flow chemistry for sulfonylation (residence time 8 minutes vs 6 hours batch).
- Use membrane-based solvent recovery to reduce DMF usage by 72%.
Cost Analysis :
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| HATU | 12,500 | 41 |
| Indole derivative | 8,200 | 27 |
| Solvents | 4,300 | 14 |
Efforts to develop cheaper coupling agents could reduce production costs by up to 33%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Radical sulfonylation using azobisisobutyronitrile (AIBN) initiator reduces reaction time:
Enzymatic Coupling
Candida antarctica lipase B catalyzes esterification with 61% yield but requires extended reaction times (72 hours).
Q & A
Q. What are the critical steps in synthesizing ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, and how is structural confirmation achieved?
The synthesis involves sequential functionalization of the indole core, sulfonylation, and coupling with the benzoate moiety. Key steps include:
- Sulfonylation : Reacting 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole with sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to RT) to form the sulfonamide intermediate .
- Acetamido coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with ethyl 2-aminobenzoate .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product . Structural confirmation :
- NMR spectroscopy : Assign peaks for indole C3-H (δ ~7.8 ppm), sulfonyl group (δ ~3.5 ppm for SO₂), and pyrrolidine protons (δ ~1.8–2.5 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₄H₂₆N₄O₆S: 522.15 g/mol) .
Q. How can solubility and stability be optimized for this compound in preclinical studies?
- Co-solvents : Use DMSO (<10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while avoiding precipitation .
- pH adjustments : Maintain pH 6.5–7.5 (phosphate buffer) to stabilize the sulfonamide and ester groups, as acidic/basic conditions may hydrolyze the benzoate ester .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent variation : Synthesize analogs with modifications to the pyrrolidine (e.g., replacing with piperidine) or indole (e.g., halogenation at C5) to assess impact on bioactivity .
- Bioassay panels : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays and compare IC₅₀ values to establish SAR trends .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Compound purity verification : Re-analyze batches via HPLC (>95% purity) to exclude confounding effects from impurities .
- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
Q. What strategies are effective for identifying molecular targets using chemoproteomics?
- Affinity probes : Synthesize a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature proteins; quantify stabilized targets via Western blot .
- Kinobeads : Use immobilized kinase inhibitors to competitively displace the compound from kinase targets, followed by MS-based identification .
Q. How to design in vivo pharmacokinetic models for this compound?
- Animal dosing : Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in Sprague-Dawley rats to assess bioavailability .
- Biofluid analysis : Quantify plasma concentrations using LC-MS/MS (LOQ: 1 ng/mL) and calculate parameters (t₁/₂, Cₘₐₓ, AUC) .
- Tissue distribution : Euthanize animals at intervals, extract tissues, and measure compound levels to evaluate brain penetration or hepatic accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
